molecular formula C14H26O2 B12645469 3-Pentylcyclopentyl butyrate CAS No. 84812-68-0

3-Pentylcyclopentyl butyrate

Katalognummer: B12645469
CAS-Nummer: 84812-68-0
Molekulargewicht: 226.35 g/mol
InChI-Schlüssel: MVXQRSHCSLQAQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pentylcyclopentyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of pentanol and butyric acid. This compound is known for its characteristic fruity odor, which makes it useful in the fragrance and flavor industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Pentylcyclopentyl butyrate can be synthesized through an esterification reaction between pentanol and butyric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction conditions involve heating the reactants under reflux to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired ester.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pentylcyclopentyl butyrate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into pentanol and butyric acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Pentanol and butyric acid.

    Reduction: Pentylcyclopentanol.

    Transesterification: A new ester and an alcohol.

Wissenschaftliche Forschungsanwendungen

3-Pentylcyclopentyl butyrate has various applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems due to its ester functional group.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Utilized in the fragrance and flavor industries for its fruity odor.

Wirkmechanismus

The mechanism of action of 3-Pentylcyclopentyl butyrate involves its interaction with biological molecules through its ester functional group. Esters can undergo hydrolysis in the body, releasing the corresponding alcohol and acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pentyl butyrate: Similar ester formed from pentanol and butyric acid.

    Cyclopentyl butyrate: Ester formed from cyclopentanol and butyric acid.

    3-Pentylcyclopentanol: Alcohol formed from the reduction of 3-Pentylcyclopentyl butyrate.

Uniqueness

This compound is unique due to its specific structure, which combines a cyclopentyl ring with a pentyl chain and a butyrate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable in specific applications such as fragrances and flavors.

Eigenschaften

CAS-Nummer

84812-68-0

Molekularformel

C14H26O2

Molekulargewicht

226.35 g/mol

IUPAC-Name

(3-pentylcyclopentyl) butanoate

InChI

InChI=1S/C14H26O2/c1-3-5-6-8-12-9-10-13(11-12)16-14(15)7-4-2/h12-13H,3-11H2,1-2H3

InChI-Schlüssel

MVXQRSHCSLQAQL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(C1)OC(=O)CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.